molecular formula C21H18N4O B11280406 3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11280406
M. Wt: 342.4 g/mol
InChI Key: KKWQNKRHBVMRSZ-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a benzamide moiety linked to a phenyl ring, which is further connected to a methylimidazo[1,2-a]pyrimidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1-propargylpyridinium with various reagents to form the imidazo[1,2-a]pyridine core . This core is then further functionalized through radical reactions, transition metal catalysis, or metal-free oxidation to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

3-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H18N4O/c1-14-4-3-5-17(12-14)20(26)23-18-8-6-16(7-9-18)19-13-25-11-10-15(2)22-21(25)24-19/h3-13H,1-2H3,(H,23,26)

InChI Key

KKWQNKRHBVMRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C

Origin of Product

United States

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